N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a chemical compound belonging to the class of quinolin-2(1H)-one derivatives
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19-10-6-15-11-16(7-9-18(15)20-19)21-25(23,24)17-8-5-13-3-1-2-4-14(13)12-17/h1-5,7-9,11-12,21H,6,10H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEIITYPFCCWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Tetrahydroquinoline Formation
The tetrahydroquinoline scaffold is commonly synthesized via Friedländer annulation, which involves the cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For example, 6-nitro-1-tetralone undergoes reduction with hydrogen gas (5 atm) and palladium on carbon (10% w/w) in ethanol at 50°C to yield 6-amino-1-tetralone. Subsequent oxidation of the tetralone’s methylene group to a ketone is achieved using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C, forming 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 82% yield.
Table 1: Reaction Conditions for Tetrahydroquinoline Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂ (5 atm), Pd/C, EtOH, 50°C | 90 | |
| Ketone Oxidation | Jones reagent, 0–5°C | 82 |
Alternative Cyclization Approaches
A Vilsmeier-Haack reaction has been reported for constructing the tetrahydroquinoline骨架. Starting from 1,5-dimethoxynaphthalene, treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform generates an aldehyde intermediate, which undergoes Baeyer-Villiger oxidation with m-CPBA to yield the ketone. While this method is effective for naphthoquinone derivatives, it requires stringent temperature control (−10°C) to prevent over-oxidation.
Sulfonylation of 6-Amino-Tetrahydroquinoline
Regioselective Sulfonamide Formation
The 6-amino group of tetrahydroquinoline reacts with naphthalene-2-sulfonyl chloride in a Schotten-Baumann reaction. A typical procedure involves dissolving 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 equiv) in dichloromethane (DCM) with pyridine (2.5 equiv) as a base. Naphthalene-2-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is washed with 1M HCl and brine, yielding N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide with 78% purity, which is further refined via recrystallization from ethanol/water (3:1).
Table 2: Sulfonylation Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Base | Pyridine | Neutralizes HCl, prevents amine protonation |
| Reaction Temperature | 0°C → RT | Minimizes side reactions |
| Equivalents of Sulfonyl Chloride | 1.2 equiv | Balances reactivity and excess |
Challenges in Naphthalene-2-Sulfonyl Chloride Synthesis
Naphthalene-2-sulfonyl chloride is synthesized via sulfonation of naphthalene at position 2 using fuming sulfuric acid (20% SO₃) at 160°C for 6 hours, followed by chlorination with phosphorus pentachloride (PCl₅) in refluxing benzene. This method achieves 65% yield but requires careful control to avoid disulfonation byproducts. Alternative approaches employing chlorosulfonic acid (ClSO₃H) at 50°C reduce reaction time to 2 hours but necessitate rigorous drying to prevent hydrolysis.
Purification and Analytical Characterization
Crystallization and Chromatography
Crude sulfonamide is purified via sequential solvent recrystallization. Initial dissolution in hot ethanol (60°C) followed by gradual water addition induces crystallization, yielding needle-like crystals with 95% purity. For higher purity (>99%), silica gel chromatography using ethyl acetate/hexane (1:3) is employed, though this reduces recovery to 70% due to sulfonamide polarity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.45–7.50 (m, 7H, naphthalene-H), 6.85 (d, J = 8.4 Hz, 1H, quinoline-H), 3.20 (t, J = 6.0 Hz, 2H, CH₂), 2.65 (t, J = 6.0 Hz, 2H, CH₂), 2.10 (quin, J = 6.0 Hz, 2H, CH₂).
- HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30), purity 98.5%.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Sulfonylation
Microwave irradiation (100 W, 80°C, 30 min) accelerates sulfonamide formation, achieving 88% yield with reduced side products. This method is particularly advantageous for scale-up, reducing reaction time from 12 hours to 30 minutes.
Protecting Group Strategies
To prevent ketone oxidation during sulfonylation, the 2-oxo group is protected as its ethylene ketal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene. Deprotection with 1M HCl restores the ketone without affecting the sulfonamide.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the quinoline core, leading to derivatives with different biological activities.
Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding hydroquinoline derivative.
Substitution: Substitution reactions at different positions of the quinoline ring can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include hydroxylated quinolines, amino-substituted quinolines, and various sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide group in this compound is known for its antibacterial properties. Research indicates that similar compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit bacterial growth, suggesting potential for this compound in developing new antibiotics.
Neuroprotective Effects
In vitro studies suggest that derivatives of tetrahydroquinolines may offer neuroprotective effects, potentially beneficial in treating cognitive disorders such as Alzheimer's disease. Mechanisms may include modulation of neurotransmitter systems and protection against neuronal damage. A study demonstrated that modifications to the tetrahydroquinoline structure enhanced neuroprotective efficacy in models of neurodegeneration.
Modulation of Cannabinoid Receptors
Compounds with similar structures have been reported to modulate cannabinoid receptors, indicating potential applications in appetite regulation and metabolic processes. This interaction suggests that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide could influence the endocannabinoid system, presenting avenues for treating obesity and metabolic syndrome.
Antiviral Activity
Recent research on related tetrahydroquinoline derivatives has indicated antiviral activity against strains like HCoV-229E and HCoV-OC43, highlighting the potential of this compound as a candidate for antiviral drug development.
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated various tetrahydroquinoline derivatives against multiple bacterial strains. Results indicated significant antibacterial activity for several compounds similar to this compound.
Study 2: Neuroprotective Properties
Research conducted on tetrahydroquinoline derivatives revealed promising neuroprotective effects in models of neurodegeneration. Modifications to the core structure were shown to enhance efficacy significantly.
Study 3: Cannabinoid Receptor Modulation
Investigations into cannabinoid receptor interactions demonstrated that certain derivatives effectively modulate receptor activity. This opens therapeutic avenues for metabolic disorders.
Mechanism of Action
The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways.
Comparison with Similar Compounds
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound is structurally similar but differs in the position of the substituents on the quinoline ring.
N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine: Another related compound with a different functional group attached to the quinoline core.
Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide stands out due to its specific arrangement of functional groups, which contributes to its unique biological and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tetrahydroquinoline moiety fused with a naphthalene sulfonamide group, which is known to influence its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆N₂O₃S
- Molecular Weight : 352.4 g/mol
- CAS Number : 921916-28-1
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures possess significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been evaluated for their antitumor activity. One study reported that certain tetrahydroquinoline derivatives exhibited IC₅₀ values significantly lower than Doxorubicin, a well-known chemotherapeutic agent, indicating promising anticancer potential .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related quinoline derivatives has indicated effectiveness against various bacterial strains. For instance, some naphthalene derivatives have shown inhibitory effects on bacterial growth, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity Assessment : A study synthesized novel 4-(substituted aryl)-5-oxo-tetrahydroquinoline derivatives and evaluated their in vitro antitumor activity. The results showed IC₅₀ values ranging from 2.5 to 12.5 µg/mL for several compounds . This suggests that modifications to the tetrahydroquinoline structure can enhance anticancer efficacy.
- Antimicrobial Evaluation : Research on quinoline and naphthalene derivatives has demonstrated their effectiveness against various pathogens. For example, certain derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives indicate that specific substitutions at various positions can significantly affect biological activity. This information is crucial for designing more potent analogs .
Q & A
Q. Table 1. Comparative Reaction Conditions for Sulfonamide Synthesis
| Parameter | Optimal Conditions | Suboptimal Conditions | Reference |
|---|---|---|---|
| Solvent | DMF (anhydrous) | THF (lower yield) | |
| Temperature | 0–5°C (slow addition) | Room temperature (side reactions) | |
| Base | K₂CO₃ (24 mmol) | NaHCO₃ (incomplete activation) |
Q. Table 2. Key Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
